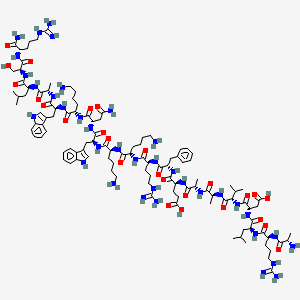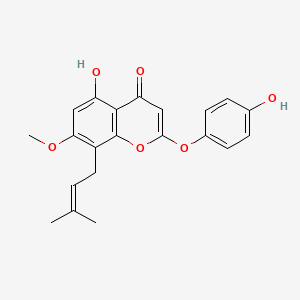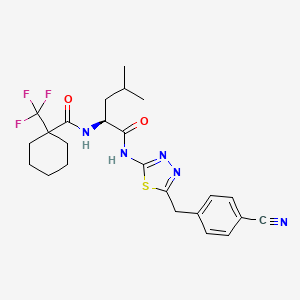
Vegfr-2-IN-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:
Formation of the core structure: This is usually achieved through a series of condensation reactions.
Functionalization: Introduction of various functional groups to enhance the inhibitory activity against VEGFR-2. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Vegfr-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those that are highly vascularized, such as prostate cancer.
Mécanisme D'action
Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .
Propriétés
Formule moléculaire |
C15H10F2N4O |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |
Clé InChI |
WDWLPDDXHSDZFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


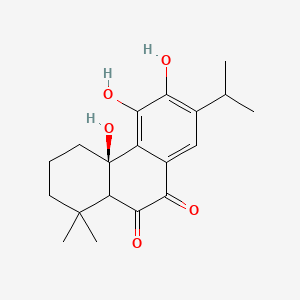
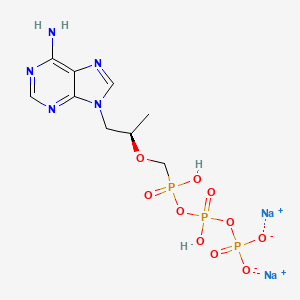
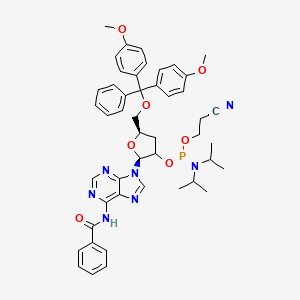
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)


